molecular formula C18H17FN2O4S2 B3003757 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895478-81-6

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No.: B3003757
CAS No.: 895478-81-6
M. Wt: 408.46
InChI Key: ISVNQWNRGROAHJ-CZIZESTLSA-N
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Description

The compound (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a benzothiazole-derived acetamide featuring a fused benzo[d]thiazole core substituted with a 3-ethyl and 4-methoxy group. This structure shares motifs common in medicinal chemistry, such as the thiazole ring (implicated in diverse biological activities) and sulfonyl groups (often enhancing binding affinity and metabolic stability) .

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-3-21-17-14(25-2)5-4-6-15(17)26-18(21)20-16(22)11-27(23,24)13-9-7-12(19)8-10-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVNQWNRGROAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

Benzo[d]thiazole vs. Thiazole/Thiadiazole Derivatives
  • N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b): This compound () shares the acetamide-sulfonyl motif but lacks the fused benzo[d]thiazole system.
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine: This thiadiazole derivative () replaces the thiazole with a 1,3,4-thiadiazole ring. Thiadiazoles are known for insecticidal and fungicidal activities, suggesting the target compound’s benzo[d]thiazole core might offer distinct bioactivity profiles due to increased aromaticity and planarity .
Sulfonyl Group Variations
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): These triazole derivatives feature sulfonyl groups attached to aryl rings. The target compound’s 4-fluorophenylsulfonyl group introduces fluorine, which enhances electronegativity and membrane permeability compared to non-fluorinated analogues (e.g., X = H, Cl, Br in ). Fluorine’s electron-withdrawing effects may also influence tautomeric equilibria or hydrogen-bonding interactions in biological targets .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Bioavailability
  • In contrast, the 4-fluorophenylsulfonyl group balances this with polar characteristics, reducing excessive hydrophobicity .
Electron Effects
  • The 4-fluorophenylsulfonyl group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., methoxy in ’s N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide). Such differences may alter binding to targets like enzymes or receptors, where electronic complementarity is critical .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituents Electronic Effects
Target Compound Benzo[d]thiazole 3-ethyl, 4-methoxy, 4-F-sulfonyl Electron-withdrawing (F, sulfonyl)
N-(4-(Chloromethyl)thiazol-2-yl)-... [11] Thiazole Chloromethyl, phenylsulfonyl Moderate electron-withdrawing
5-(4-X-phenylsulfonyl)phenyl triazoles [5] Triazole X = H, Cl, Br; 2,4-difluorophenyl Variable (depends on X)

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